![molecular formula C18H14O B079883 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one CAS No. 13304-07-9](/img/structure/B79883.png)
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one, also known as tropone, is a cyclic ketone with a unique structure that has been the subject of significant scientific research. Tropone has a bicyclic structure, with a seven-membered ring containing a ketone group and a double bond. This compound has been studied for its potential applications in organic synthesis, as well as for its biological activity.
Mechanism Of Action
The mechanism of action of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one is not fully understood, but it is believed to act as an electrophile, reacting with nucleophiles to form adducts. Tropone has been shown to undergo reactions with a variety of nucleophiles, including amines, alcohols, and thiols.
Biochemical And Physiological Effects
Tropone has been shown to have a range of biochemical and physiological effects. It has been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells. Tropone has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One advantage of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one is that it is readily available and relatively easy to synthesize. It is also a versatile building block for organic synthesis, making it useful in a wide range of applications. However, 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one can be difficult to handle due to its high reactivity and tendency to polymerize. It is also highly volatile and has a strong odor, which can make it unpleasant to work with.
Future Directions
There are several potential future directions for research on 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one. One area of interest is the development of new synthetic methods for the production of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one and its derivatives. Another area of research is the investigation of the biological activity of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one and its potential as a therapeutic agent. There is also potential for the use of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the properties and potential applications of this unique compound.
Synthesis Methods
The synthesis of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one can be achieved through several methods, including the oxidation of cycloheptatriene and the dehydration of 2-hydroxycycloheptanone. One of the most commonly used methods involves the reaction of 2,4-pentanedione with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction produces 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one in good yields and is relatively simple to carry out.
Scientific Research Applications
Tropone has been extensively studied for its potential applications in organic synthesis. It can be used as a building block for the synthesis of a variety of compounds, including natural products and pharmaceuticals. Tropone can also be used as a dienophile in Diels-Alder reactions, which are a powerful tool for the synthesis of complex organic molecules.
properties
CAS RN |
13304-07-9 |
|---|---|
Product Name |
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one |
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C18H14O/c19-16-12-11-15-17(16)18(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15,17H |
InChI Key |
GMFRYGQSVPUWOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




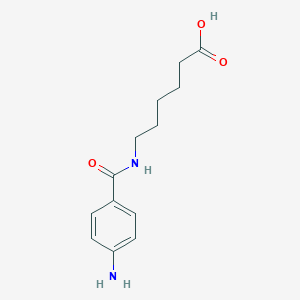
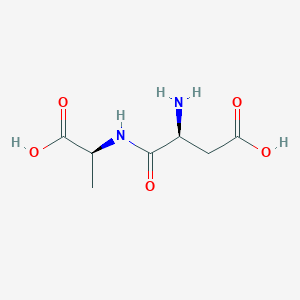
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)

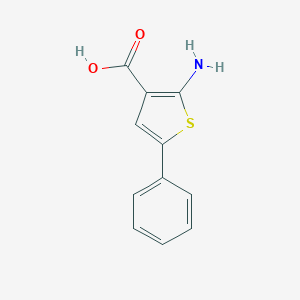
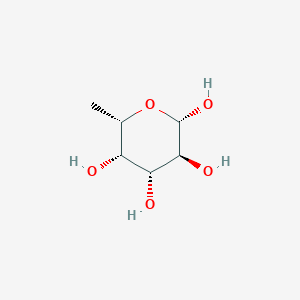

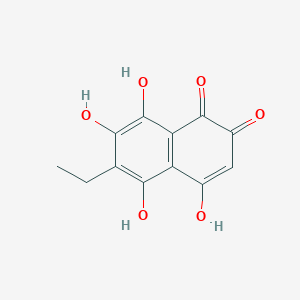

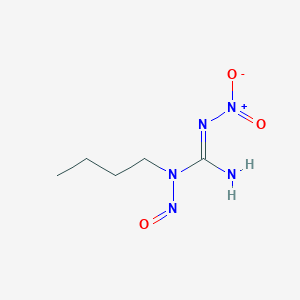
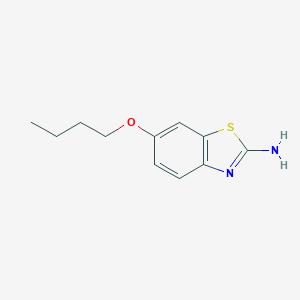
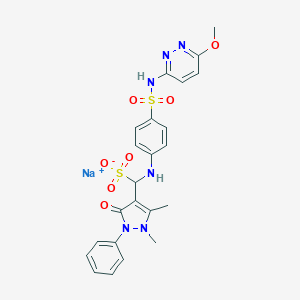
![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)